molecular formula C29H20Cl2O4 B11160299 7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one

7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11160299
M. Wt: 503.4 g/mol
InChI Key: QQGIXMHHSHOMNN-UHFFFAOYSA-N
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Description

7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones It is characterized by the presence of two 4-chlorophenylmethoxy groups attached to the chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenylmethanol and 4-phenyl-2H-chromen-2-one.

    Etherification: The 4-chlorophenylmethanol is reacted with the chromenone derivative in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to form the desired ether linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced chromenone derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is investigated for its potential as an anti-inflammatory and antioxidant agent.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in cells, thereby exhibiting antioxidant properties.

    Anti-inflammatory Effects: The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorodiphenyl sulfone: Similar in structure due to the presence of chlorophenyl groups.

    N,N’-bis(4-chlorophenyl)thiourea: Contains chlorophenyl groups and is used in similar applications.

    7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-carbaldehyde: Another chromenone derivative with similar functional groups.

Uniqueness

7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H20Cl2O4

Molecular Weight

503.4 g/mol

IUPAC Name

7,8-bis[(4-chlorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C29H20Cl2O4/c30-22-10-6-19(7-11-22)17-33-26-15-14-24-25(21-4-2-1-3-5-21)16-27(32)35-28(24)29(26)34-18-20-8-12-23(31)13-9-20/h1-16H,17-18H2

InChI Key

QQGIXMHHSHOMNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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